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molecular formula C8H7Cl2N B8802744 2,6-Dichloro-4-cyclopropylpyridine

2,6-Dichloro-4-cyclopropylpyridine

Cat. No. B8802744
M. Wt: 188.05 g/mol
InChI Key: MREYJQUGBMOFEN-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Cyclopropylzinc bromide (0.5 M in tetrahydrofuran, 15 mL, 7.3 mmol) was added to a mixture of 2,6-dichloro-4-iodopyridine (1.0 g, 3.65 mmol) and tetrakis(triphenylphosphine)palladium(0) (211 mg, 0.182 mmol) in anhydrous tetrahydrofuran (10 mL) at 0° C. After being stirred at room temperature for 4 hours, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether: ethyl acetate=100:1) to provide 2,6-dichloro-4-cyclopropylpyridine. MS ESI calc'd. for C8H8Cl2N [M+H]+ 188. found 188. 1H NMR: (400 MHz, CDCl3) δ 6.89 (s, 2H), 1.87-1.80 (m, 1H), 1.18-1.13 (m, 2H), 0.84-0.80 (m, 2H).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
211 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[CH:2]1([Zn+])[CH2:4][CH2:3]1.[Cl:6][C:7]1[CH:12]=[C:11](I)[CH:10]=[C:9]([Cl:14])[N:8]=1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:6][C:7]1[CH:12]=[C:11]([CH:2]2[CH2:4][CH2:3]2)[CH:10]=[C:9]([Cl:14])[N:8]=1 |f:0.1,^1:23,25,44,63|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
211 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (petroleum ether: ethyl acetate=100:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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